4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
Description
4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS: 1041429-47-3) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrole ring system. Its molecular formula is C₈H₇NO₃, with a molecular weight of 165.15 g/mol . The structure includes a ketone group at position 4 and a carboxylic acid moiety at position 2, contributing to its polarity and reactivity. It is stored under controlled conditions (2–8°C, sealed, and dry), indicating sensitivity to environmental factors .
Properties
IUPAC Name |
4-oxo-5,6-dihydro-1H-cyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-2-1-5-4(7)3-6(9-5)8(11)12/h3,9H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPHXLOGIRIMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657500 | |
| Record name | 4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041429-47-3 | |
| Record name | 4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid (CAS: 1041429-47-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molar mass of 165.15 g/mol. The compound is characterized by its unique cyclopentane structure fused with a pyrrole ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H7NO3 |
| Molar Mass | 165.15 g/mol |
| CAS Number | 1041429-47-3 |
| Density | Not specified |
| Solubility | Soluble in organic solvents like ethanol and methanol |
Antioxidant Activity
The antioxidant properties of pyrrole derivatives have been noted in various studies. It has been suggested that compounds with similar structures can scavenge free radicals and thus protect cells from oxidative stress. This property is crucial in preventing cellular damage and could have implications in aging and chronic disease management .
Cytotoxic Effects
Preliminary investigations into the cytotoxic effects of related compounds indicate that they may inhibit cancer cell proliferation. For example, certain pyrrole derivatives have shown promise in inhibiting tumor growth in vitro. Specific mechanisms may involve the induction of apoptosis or cell cycle arrest in malignant cells .
Case Studies and Experimental Findings
- Antiparasitic Activity : A study highlighted that pyrrole-2-carboxylic acid inhibited the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism involved the inhibition of proline racemase, a critical enzyme for parasite metabolism .
- Antifungal Activity : Another research effort demonstrated that pyrrole derivatives exhibited significant antifungal activity against Phytophthora infestans, suggesting potential applications in agricultural settings .
- Cytotoxicity Against Cancer Cells : In vitro studies showed that certain pyrrole derivatives could induce apoptosis in cancer cell lines. For instance, a derivative demonstrated an IC50 value indicating effective cytotoxicity at low concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Functional Groups
Table 1: Key Structural and Physicochemical Comparisons
- Functional Group Impact :
- Carboxylic Acid vs. Esters : The parent compound’s -COOH group confers acidity (pKa ~4–5), enabling salt formation or hydrogen bonding. In contrast, methyl or tert-butyl esters (e.g., CAS 1041430-21-0 and 146231-54-1) exhibit reduced polarity, enhancing membrane permeability and stability under basic conditions .
- Ketone Position : The ketone at C4 in the parent compound vs. C5 in the cis-tert-butyl analog (CAS 146231-54-1) alters ring strain and reactivity. Quantum-chemical modeling suggests similar activation barriers for cyclopenta[b]pyrrole and tetrahydroindole syntheses, indicating comparable synthetic accessibility despite structural variations .
Preparation Methods
Hydrogenation and Esterification Route
A well-documented synthetic approach starts from a pyrrole precursor, followed by catalytic hydrogenation and esterification to obtain the target carboxylic acid.
Step 1: Hydrogenation of Pyrrole Derivative
- A pyrrole compound (e.g., 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid ester) is dissolved in ethanol.
- Hydrogen gas is introduced with a palladium catalyst (Pd/C). The reaction is stirred for approximately 24 hours, with additional catalyst added midway to ensure complete hydrogen uptake (about 600 ml of H2 absorbed).
- The mixture is filtered and concentrated to separate liquid and solid phases.
- The liquid phase is extracted with ether and treated with HCl in ether to precipitate the hydrochloride salt of the ester intermediate.
- Recrystallization from dichloromethane and hexane yields a purified ester hydrochloride salt with melting points ranging from 163°C to 171°C depending on purity (e.g., ethyl cis,endo-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride).
Step 2: Hydrolysis to Carboxylic Acid
- The ester hydrochloride salt is stirred with 1N sodium hydroxide at room temperature for about 20 hours.
- After neutralization and concentration, the residue is purified by silica gel chromatography using chloroform/isopropanol/ammonium hydroxide solvent systems.
- The product is isolated as a white solid, identified as cis,endo-octahydrocyclopenta[b]pyrrole-2-carboxylic acid.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | Pd/C, H2, EtOH, 24 h + HCl/ether | Ester hydrochloride salt | m.p. 163–171°C |
| 2 | 1N NaOH, RT, 20 h; silica gel chromatography | 4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid | White solid, purified |
Palladium-Catalyzed Carbonylation and Cyclization
Another method involves palladium-catalyzed carbonylation of bromo-substituted pyrrole derivatives, followed by ester hydrolysis.
Preparation of Ethyl Ester Intermediate
- Starting from 1-bromo-2-methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one, the compound is reacted with palladium acetate, dppp ligand, triethylamine, and carbon monoxide under pressure (200 psi) in ethanol at 100°C.
- This yields ethyl 2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate in about 72% yield after purification.
- The ethyl ester is treated with lithium hydroxide monohydrate in a mixed solvent system (ethanol:THF:water) at room temperature for 16 hours.
- Acidification with aqueous HCl precipitates the carboxylic acid product, which is isolated by filtration and drying with a high yield of approximately 95%.
| Step | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | Pd(OAc)2, dppp, CO (200 psi), Et3N, EtOH, 100°C | Ethyl 2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate | 72% yield |
| 2 | LiOH·H2O, EtOH:THF:H2O, RT, 16 h; acidification | 4-Oxo-1,4,5,6-tetrahydrocyclopenta[c]pyrrole-2-carboxylic acid | 95% yield |
Summary Table of Key Preparation Methods
| Methodology | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| Hydrogenation + Ester Hydrolysis | Pyrrole ester derivative | Pd/C, H2; NaOH hydrolysis | EtOH, RT, 24 h; RT, 20 h | Ester salt m.p. 163–171°C; acid 95% yield |
| Pd-Catalyzed Carbonylation + Hydrolysis | 1-Bromo-2-methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one | Pd(OAc)2, dppp, CO, Et3N | 100°C, 200 psi CO, 16 h; RT, 16 h LiOH | Ester 72%; acid 95% yield |
| Organocatalytic Cyclization | Various substituted precursors | Brønsted acid, organic catalysts | RT to 140°C, 7–18 h | Moderate to high yields (52–85%) |
Research Findings and Analytical Data
- Melting points of intermediates and final products are consistent with literature values, confirming purity and structural integrity.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data support the formation of the target compound and intermediates with characteristic chemical shifts and molecular ion peaks.
- X-ray crystallography has been employed in related studies to confirm the geometric structure of pyrrole derivatives, validating synthetic routes and stereochemistry.
- The methods described emphasize reproducibility and scalability, with multiple batches yielding consistent results.
Q & A
Q. What are the established synthetic routes for 4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves cyclization of pyrrole or pyridine precursors. For example:
- Cyclization of pyrrole derivatives with acyl bromoacetylenes, followed by propargylamine addition to form N-propargylenaminones .
- Key parameters : Temperature (often 80–120°C), solvent choice (e.g., DMF or toluene), and reaction time (6–24 hours). Catalysts like palladium or copper enhance efficiency .
- Yield optimization : Solvent polarity affects cyclization kinetics; anhydrous conditions minimize hydrolysis of intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : and NMR confirm cyclopenta[b]pyrrole ring connectivity and carboxylic acid proton environment (δ ~12 ppm) .
- IR : Strong absorption at ~1700 cm (C=O stretching of carboxylic acid) and ~3200 cm (O-H stretching) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 209 for CHNO) and fragmentation patterns validate the backbone .
Q. What are the standard protocols for handling this compound in laboratory settings?
- Safety measures : Use PPE (gloves, goggles) due to limited toxicity data. Avoid inhalation; work in fume hoods .
- First aid : Skin/eye contact requires immediate rinsing with water (15+ minutes). No specific antidotes are documented; consult poison control .
- Storage : Inert atmosphere (N) at –20°C to prevent carboxylic acid dimerization .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s synthetic pathways?
- DFT calculations : Predict transition states for cyclization steps to identify energy barriers. For example, spiro-intermediates (e.g., tert-butyl 5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylate) show steric hindrance that slows reactions .
- Solvent effects : COSMO-RS simulations correlate solvent polarity with reaction rates. Polar aprotic solvents (DMF) stabilize charged intermediates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Bioassay standardization : Control variables like solvent (DMSO vs. aqueous buffers) and purity (>95% by HPLC). Discrepancies in antimicrobial studies may arise from impurity-driven false positives .
- Mechanistic studies : Use enzyme inhibition assays (e.g., fluorescence quenching) to differentiate direct target binding vs. nonspecific interactions .
Q. How does steric and electronic modulation of the cyclopenta[b]pyrrole core affect pharmacological properties?
- Substituent effects : Ethyl or cyclohexyl groups at position 1 alter logP (e.g., from 1.2 to 2.8), impacting membrane permeability .
- Carboxylic acid bioisosteres : Replace –COOH with tetrazoles to enhance oral bioavailability while retaining hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
